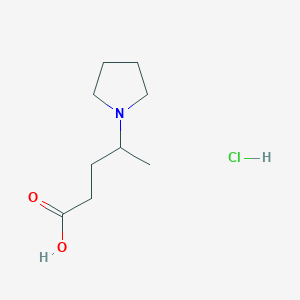
4-(1-pyrrolidinyl)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-pyrrolidinyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.69772 It is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
The synthesis of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride typically involves the construction of the pyrrolidine ring followed by its functionalization. One common synthetic route involves the reaction of a suitable precursor with pyrrolidine under specific conditions. For example, the reaction of a pentanoic acid derivative with pyrrolidine in the presence of a suitable catalyst can yield the desired product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles replace existing substituents.
Scientific Research Applications
4-(1-pyrrolidinyl)pentanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a tool to investigate the function of specific enzymes or receptors.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(1-pyrrolidinyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, enzymes, or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in cellular processes .
Comparison with Similar Compounds
4-(1-pyrrolidinyl)pentanoic acid hydrochloride can be compared with other similar compounds such as:
Pyrrolidine-2-one: Another pyrrolidine derivative with different functional groups.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups in the pyrrolidine ring.
Prolinol: A hydroxylated pyrrolidine derivative. These compounds share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Properties
CAS No. |
1185297-26-0; 889940-05-0 |
|---|---|
Molecular Formula |
C9H18ClNO2 |
Molecular Weight |
207.7 |
IUPAC Name |
4-pyrrolidin-1-ylpentanoic acid;hydrochloride |
InChI |
InChI=1S/C9H17NO2.ClH/c1-8(4-5-9(11)12)10-6-2-3-7-10;/h8H,2-7H2,1H3,(H,11,12);1H |
InChI Key |
BXXVVTYPNFOUII-UHFFFAOYSA-N |
SMILES |
CC(CCC(=O)O)N1CCCC1.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















